molecular formula C20H23N3O4S B11437090 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(propan-2-yl)benzenesulfonamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11437090
M. Wt: 401.5 g/mol
InChI Key: VKTLICSWBFWDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the methoxyphenyl and sulfonamide groups. Common synthetic routes may involve the use of reagents such as hydrazine, carboxylic acids, and sulfonyl chlorides under controlled conditions . Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and sulfonamide-containing molecules. Compared to these compounds, N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties .

Similar compounds include:

This article provides a comprehensive overview of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H23N3O4S/c1-14(2)23(28(24,25)18-11-5-15(3)6-12-18)13-19-21-20(22-27-19)16-7-9-17(26-4)10-8-16/h5-12,14H,13H2,1-4H3

InChI Key

VKTLICSWBFWDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.